molecular formula C9H12N2O B8539663 5-(1-Ethoxyethenyl)-2-methylpyrimidine

5-(1-Ethoxyethenyl)-2-methylpyrimidine

Cat. No.: B8539663
M. Wt: 164.20 g/mol
InChI Key: YTCIYSWMCDYSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Ethoxyethenyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a methyl group at position 2 and an ethoxyethenyl substituent at position 5. The ethoxyethenyl group consists of a vinyl ether moiety, which imparts unique reactivity and electronic properties to the compound. This structure is synthesized via cross-coupling reactions, as demonstrated by Undheim et al., who utilized (1-ethoxyethenyl)tributylstannane with halopyrimidines followed by acid hydrolysis to yield acetylpyrimidines . The compound serves as a precursor for synthesizing functionalized pyrimidines, which are critical in pharmaceuticals, agrochemicals, and materials science. Its methyl group at position 2 enhances steric stability, while the ethoxyethenyl group enables further functionalization through hydrolysis or electrophilic addition.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-(1-ethoxyethenyl)-2-methylpyrimidine

InChI

InChI=1S/C9H12N2O/c1-4-12-7(2)9-5-10-8(3)11-6-9/h5-6H,2,4H2,1,3H3

InChI Key

YTCIYSWMCDYSCO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CN=C(N=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects

  • 5-(2-Hydroxyethyl)pyrimidin-2,4-dione (Compound 1, ) :

    • Substituents: Hydroxyethyl at position 5; 2,4-dione groups.
    • Properties: Increased polarity due to hydroxyl and ketone groups, enabling hydrogen bonding. Higher solubility in polar solvents compared to 5-(1-ethoxyethenyl)-2-methylpyrimidine.
    • Reactivity: The dione groups participate in tautomerism, while the hydroxyethyl group undergoes oxidation or esterification .
  • 5-(Bromomethyl)-2-methylpyrimidine () :

    • Substituents: Bromomethyl at position 5; methyl at position 2.
    • Properties: Electrophilic bromine enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings). Less stable under basic conditions compared to the ethoxyethenyl analogue.
    • Applications: Intermediate for synthesizing pharmaceuticals or ligands .
  • Ethyl (2-methoxypyrimidin-5-yl)acetate () :

    • Substituents: Methoxy at position 2; ethyl acetate group at position 5.
    • Properties: Ester group increases lipophilicity. Methoxy acts as an electron-donating group, altering aromatic ring electron density.
    • Synthesis: Prepared via palladium-catalyzed cross-coupling, similar to methods for ethoxyethenyl derivatives .

Electronic Effects on Pyrimidine Core

  • Ethoxyethenyl vs. Thioxo Groups (Compound 56, ) :
    • Thioxo groups at position 2 (e.g., 2-thioxopyrimidine) increase hydrogen-bonding capacity and tautomeric flexibility, whereas ethoxyethenyl groups prioritize electrophilic reactivity .
  • Methoxy vs. Methyl Substituents () :
    • Methoxy groups at position 2 (e.g., in OLED materials) improve electron mobility due to resonance effects, whereas methyl groups provide steric stabilization without significant electronic modulation .

Reactivity and Stability

Compound Key Reactivity Stability Notes
This compound Acid hydrolysis yields 5-acetyl-2-methylpyrimidine; susceptible to electrophilic addition at the ethenyl group Stable under anhydrous conditions; hydrolyzes in acidic media
5-(2-Acetoxyethyl)pyrimidin-2,4-dione (Compound 3, ) Ester hydrolysis forms hydroxyethyl derivative; ketones undergo nucleophilic attacks Less stable in basic conditions due to ester lability
6-Benzoyl-3-ethyl-2-thioxo-pyrimidinone (Compound 56, ) Thioxo group participates in alkylation and tautomerism; reactive toward electrophiles Stable in organic solvents; prone to oxidation

Data Table: Key Comparisons

Compound Name Substituents Key Properties/Reactivity Applications References
This compound 5-ethoxyethenyl, 2-methyl Hydrolyzes to acetylpyrimidine; moderate polarity Pharmaceutical precursors
5-(2-Hydroxyethyl)pyrimidin-2,4-dione 5-hydroxyethyl, 2,4-dione High polarity; hydrogen bonding Antiviral intermediates
5-(Bromomethyl)-2-methylpyrimidine 5-bromomethyl, 2-methyl Electrophilic reactivity Cross-coupling intermediates
Ethyl (2-methoxypyrimidin-5-yl)acetate 5-ethyl acetate, 2-methoxy Lipophilic; electron-donating methoxy group OLED materials

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